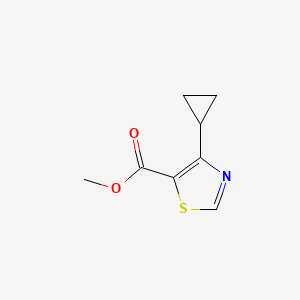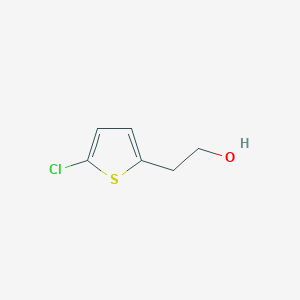![molecular formula C24H19NO4S B2729933 N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-9H-xanthene-9-carboxamide CAS No. 2320929-89-1](/img/structure/B2729933.png)
N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-9H-xanthene-9-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-9H-xanthene-9-carboxamide is a complex organic compound that features a unique combination of functional groups, including a xanthene core, a furan ring, and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common approach is to start with the xanthene core, which can be synthesized via the condensation of resorcinol with phthalic anhydride. The furan and thiophene rings are then introduced through subsequent reactions involving appropriate precursors.
For instance, the furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones. The thiophene ring can be introduced through the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and ketones. The final step involves the coupling of these rings with the xanthene core through amide bond formation using reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
化学反応の分析
Types of Reactions
N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-9H-xanthene-9-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized to form sulfoxides and furans, respectively.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions can be facilitated by bases like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction can produce dihydro derivatives of the compound.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as anticancer or antimicrobial agents.
Industry: The compound’s electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
作用機序
The mechanism of action of N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-9H-xanthene-9-carboxamide depends on its specific application. In a biological context, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes by binding to their active sites, or it could modulate receptor activity by acting as an agonist or antagonist.
類似化合物との比較
N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-9H-xanthene-9-carboxamide can be compared with other compounds that feature similar functional groups:
Xanthene derivatives: These compounds are known for their fluorescent properties and are used in dye chemistry.
Furan derivatives: These compounds are often used in medicinal chemistry due to their biological activity.
Thiophene derivatives: These compounds are important in materials science for their electronic properties.
The uniqueness of this compound lies in its combination of these functional groups, which imparts a unique set of properties that can be exploited in various applications.
Conclusion
This compound is a versatile compound with potential applications in multiple fields Its synthesis involves several steps, each requiring specific reagents and conditions The compound can undergo various chemical reactions, leading to a range of products Its unique structure makes it valuable for scientific research, particularly in chemistry, biology, medicine, and industry
特性
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4S/c26-17(20-11-12-21(29-20)22-10-5-13-30-22)14-25-24(27)23-15-6-1-3-8-18(15)28-19-9-4-2-7-16(19)23/h1-13,17,23,26H,14H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCRJVYYEFENKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC(C4=CC=C(O4)C5=CC=CS5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2S)-N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B2729860.png)




![1-benzyl-2-oxo-N-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2729869.png)


![5-((3-fluorobenzyl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2729873.png)
